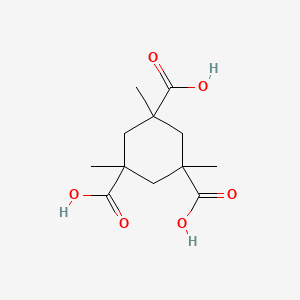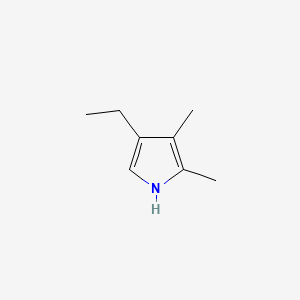
4-Ethyl-2,3-dimethyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2,3-dimethyl-1H-pyrrole is an organic compound with the molecular formula C8H13N and a molecular weight of 123.1955 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structural features, which include ethyl and dimethyl substituents on the pyrrole ring.
準備方法
The synthesis of 4-Ethyl-2,3-dimethyl-1H-pyrrole can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with appropriate amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
化学反応の分析
4-Ethyl-2,3-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common for this compound.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Ethyl-2,3-dimethyl-1H-pyrrole has several scientific research applications:
作用機序
The mechanism of action of 4-Ethyl-2,3-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
4-Ethyl-2,3-dimethyl-1H-pyrrole can be compared with other similar compounds, such as:
1H-Pyrrole, 3-ethyl-2,4-dimethyl-: This compound has a similar structure but with different positions of the ethyl and dimethyl groups.
2,4-Dimethyl-3-ethyl-1H-pyrrole: Another similar compound with slight variations in the substituent positions.
The uniqueness of this compound lies in its specific substituent pattern, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
491-18-9 |
|---|---|
分子式 |
C8H13N |
分子量 |
123.2 g/mol |
IUPAC名 |
4-ethyl-2,3-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-4-8-5-9-7(3)6(8)2/h5,9H,4H2,1-3H3 |
InChIキー |
WGUZBCNNSVWXTR-UHFFFAOYSA-N |
SMILES |
CCC1=CNC(=C1C)C |
正規SMILES |
CCC1=CNC(=C1C)C |
| 491-18-9 | |
同義語 |
2,3-dimethyl-4-ethylpyrrole hemopyrrole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



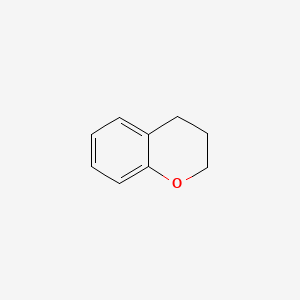

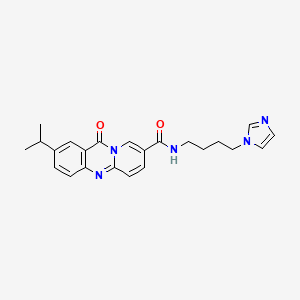
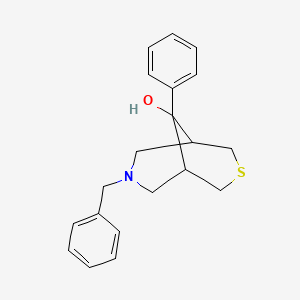
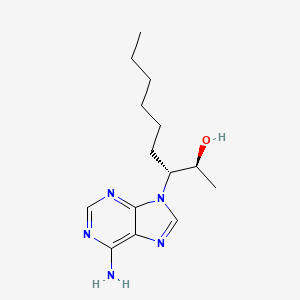
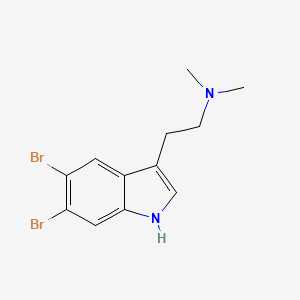
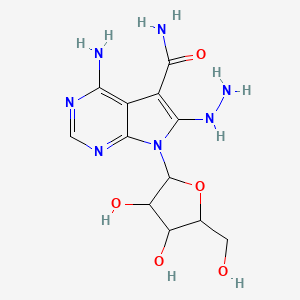

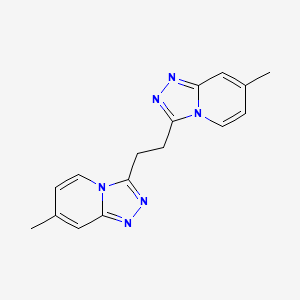
![N-(2-furanylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide](/img/structure/B1220414.png)
